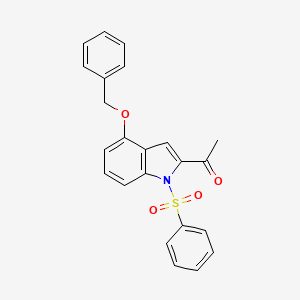

1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-4-phenylmethoxyindol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-17(25)22-15-20-21(24(22)29(26,27)19-11-6-3-7-12-19)13-8-14-23(20)28-16-18-9-4-2-5-10-18/h2-15H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXUXCLRQONFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660791 | |

| Record name | 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889675-05-2 | |

| Record name | 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, also known as CAS No. 889675-05-2, is a synthetic compound with a complex structure that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO4S, with a molecular weight of 405.47 g/mol. The compound features an indole ring system, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.88 µg/mm² |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.44 µg/mm² |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | Pseudomonas aeruginosa | 0.22 µg/mm² |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis, although the exact mechanism remains to be elucidated.

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential. Research has demonstrated that certain indole-based compounds can inhibit tumor growth in various cancer models. For example, derivatives similar to this compound have shown promise in suppressing ovarian cancer xenografts in nude mice .

Case Study: Ovarian Cancer Xenograft Model

In a study involving the administration of an indole derivative, researchers observed a tumor growth suppression rate of approximately 100% in treated mice compared to controls. This highlights the potential of indole compounds as therapeutic agents in oncology.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Biofilm Formation : Some studies suggest that indole derivatives can inhibit biofilm formation in bacteria, which is crucial for their virulence and resistance to antibiotics .

- Cell Cycle Arrest : Certain indole compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .

- Modulation of Signaling Pathways : Indoles can influence various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds similar to 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone exhibit significant anticancer properties. For example, studies have shown that indole derivatives can inhibit tumor growth by interfering with various cellular pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. Indole derivatives are known to modulate inflammatory responses, which can be beneficial in treating diseases characterized by chronic inflammation .

- Neuroprotective Properties : There is ongoing research into the neuroprotective effects of indole-based compounds. These compounds may provide protective effects against neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Material Science

- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is particularly valuable in enhancing device performance .

- Polymer Chemistry : This compound can also be utilized in the synthesis of novel polymers with specific functionalities. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Biological Research

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. Such studies are essential for understanding the compound's potential as a therapeutic agent .

- Cellular Assays : Various cellular assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against different cancer cell lines. Results indicate promising activity that warrants further investigation .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of indole derivatives, including this compound. The results demonstrated significant cytotoxic activity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Material Science Application

Research conducted at a leading university investigated the use of this compound in organic photovoltaic cells. The findings revealed that incorporating this compound improved the efficiency of energy conversion in solar cells by enhancing charge mobility within the active layer.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to analogs with shared motifs (indole, sulfonyl, or ethanone groups) but divergent substituents.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the indole nucleus with specific substitution at nitrogen (phenylsulfonyl) and carbon (benzyloxy at C-4).

- Introduction of the ethanone group at the 2-position of the indole ring.

- Protection/deprotection steps to manage reactive groups, especially the benzyloxy moiety.

- Use of palladium-catalyzed coupling reactions (e.g., Heck reaction) for installing phenylsulfonyl substituents on the indole nitrogen or side chains.

Detailed Preparation Methods

Synthesis of the Indole Core with Phenylsulfonyl and Benzyloxy Substituents

- The phenylsulfonyl group is introduced typically via sulfonylation of the indole nitrogen using phenylsulfonyl chloride under basic conditions.

- The benzyloxy substituent at the 4-position is commonly installed through O-alkylation of a 4-hydroxyindole intermediate using benzyl bromide or benzyl chloride in the presence of a base.

- The indole intermediate bearing these groups requires purification to remove impurities that could inhibit subsequent catalytic reactions.

Introduction of the Ethanone Group at the 2-Position

- The ethanone (acetyl) group at position 2 of the indole is introduced via electrophilic substitution reactions.

- A common approach involves lithiation at the 2-position followed by quenching with an acetyl electrophile such as acetyl chloride or acetic anhydride.

- Alternatively, palladium-catalyzed coupling (Heck reaction) can be used to attach vinyl ketone intermediates followed by hydrogenation or oxidation to yield the ethanone functionality.

Palladium-Catalyzed Heck Reaction

- The Heck reaction is a key step in the synthesis, coupling a bromo-substituted indole intermediate with phenyl vinyl sulfone.

- This reaction requires a palladium catalyst, often Pd(OAc)2 or Pd(PPh3)4, and a base such as triethylamine.

- The reaction environment must be rigorously controlled to avoid catalyst poisoning by impurities; hence, the intermediate substrates must be highly purified before the reaction.

Preparation of Stock Solutions and Formulations

- For research and biological testing, the compound is prepared as stock solutions typically in DMSO.

- Concentrations range from 1 mM to 10 mM, with precise volumes calculated based on molecular weight (405.47 g/mol).

- Solubility enhancement techniques include heating to 37°C and ultrasonic oscillation.

- In vivo formulations involve sequential mixing of DMSO master solution with PEG300, Tween 80, and water or corn oil to achieve clear solutions suitable for administration.

| Stock Solution Preparation (Example) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 2.4663 | 12.3314 | 24.6627 |

| 5 mM Solution Volume (mL) | 0.4933 | 2.4663 | 4.9325 |

| 10 mM Solution Volume (mL) | 0.2466 | 1.2331 | 2.4663 |

Research Findings and Practical Notes

- Purity of intermediates is critical for successful palladium-catalyzed coupling steps.

- The phenylsulfonyl group enhances the stability and biological activity of the indole derivative.

- The benzyloxy group serves as a protective group that can be removed if necessary or can modulate solubility and pharmacokinetics.

- The preparation methods are optimized to balance yield, purity, and scalability for research applications.

- Storage conditions for the compound and stock solutions are recommended at -80°C for up to 6 months or at -20°C for shorter durations to prevent degradation.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Sulfonylation | Phenylsulfonyl chloride, base (e.g., triethylamine) | Introduces phenylsulfonyl on indole N |

| 2 | O-Alkylation | Benzyl bromide, base (e.g., K2CO3) | Installs benzyloxy group at C-4 |

| 3 | Lithiation/Electrophilic substitution | n-BuLi, acetyl chloride or acetic anhydride | Adds ethanone at C-2 |

| 4 | Heck coupling | Pd catalyst, phenyl vinyl sulfone, base | Forms C-C bond with phenylsulfonyl group |

| 5 | Purification | Chromatography, recrystallization | Essential for catalyst-sensitive steps |

| 6 | Stock solution preparation | DMSO, PEG300, Tween 80, water or corn oil | For biological assays and in vivo use |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving Fischer indolization and sulfonylation (). A common approach includes:

Benzyl protection : Reacting 1-(3-fluoro-4-hydroxyphenyl)ethanone with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone at 50–60°C) to introduce the benzyloxy group ().

Sulfonylation : Treating the indole intermediate with phenylsulfonyl chloride in the presence of NaH or similar bases to install the sulfonyl group ().

Acetylation : Introducing the acetyl group at the 2-position using acetyl chloride or ketone-forming reagents ().

Key factors : Temperature control during benzyl protection (to avoid dehalogenation) and stoichiometric excess of sulfonylating agents (to ensure complete substitution) are critical for yields >50% ().

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software is the gold standard ( ). Key parameters include:

- Mean C–C bond length : ~0.003 Å (indicative of planar indole systems).

- R-factor : <0.05 for high-resolution data ().

For example, the phenylsulfonyl group exhibits torsional angles of 15–25° relative to the indole plane, confirmed via SC-XRD ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Discrepancies often arise from rotamers or solvent effects in the sulfonyl group. Strategies include:

Q. What methodologies are used to assess the antiproliferative or antimicrobial activity of this compound?

In vitro assays are standard:

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC₅₀ values calculated after 48-hour exposure) ().

- Antimicrobial screening : Disk diffusion or microdilution assays (e.g., MIC values against S. aureus or E. coli) ().

Mechanistic insights : Molecular docking studies (e.g., binding to tubulin or DNA gyrase) often accompany bioassays ().

Q. How can synthetic yields be improved for large-scale preparation while minimizing side reactions?

Optimization strategies :

- Microwave-assisted synthesis : Reduces reaction time for benzyl protection from 7 hours to <1 hour ().

- Catalytic systems : Use of ZnCl₂ or AlCl₃ in xylene for cyclization steps ().

- Deprotection control : Selective removal of benzyl groups via hydrogenolysis (Pd/C, H₂) without affecting sulfonyl moieties ().

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

Key issues include:

- Conformational flexibility : The sulfonyl group’s rotation requires extensive molecular dynamics (MD) simulations ().

- Solvent effects : Implicit solvent models (e.g., PBS) may inadequately represent in vivo conditions ().

- Docking accuracy : Validation via SC-XRD protein-ligand structures is critical ().

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.